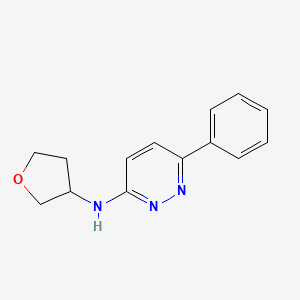
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine, also known as PHF, is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. PHF belongs to the pyridazinamine class of compounds and has shown promising results in various studies.
作用机制
The exact mechanism of action of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine is not fully understood, but studies suggest that it may act through multiple pathways. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has various biochemical and physiological effects. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its relatively simple synthesis method. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has shown promising results in various studies, making it an attractive compound for further investigation. However, one limitation of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its potential toxicity, which needs to be carefully evaluated.
未来方向
There are several future directions for the study of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. One area of research could focus on the development of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a therapeutic agent for other diseases, such as Parkinson's disease and depression. Furthermore, studies could explore the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a tool for understanding the underlying mechanisms of various diseases. Finally, studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a diagnostic tool for certain diseases, such as cancer.
合成方法
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine can be synthesized using a variety of methods, including the reaction of 6-bromo-3-pyridazinamine with tetrahydrofuran in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. Another method involves the reaction of 6-chloro-3-pyridazinamine with tetrahydrofuran and phenylmagnesium bromide in the presence of a base.
科学研究应用
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain.
属性
IUPAC Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)13-6-7-14(17-16-13)15-12-8-9-18-10-12/h1-7,12H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBWBRTTQQEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B5971286.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine](/img/structure/B5971298.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5971304.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)isonicotinamide hydrochloride](/img/structure/B5971317.png)

![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)

![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)
![1'-isopropyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5971360.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)